Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, amine, etc.) and functional groups are also identified.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Chemical properties like acidity, basicity, reactivity with other compounds, etc., are also analyzed.Scientific Research Applications
1. Copper-Catalyzed Multicomponent Synthesis of Heterocycles
- Application Summary : This compound is used as a chiral ligand in the copper-catalyzed multicomponent synthesis of heterocycles . Heterocyclic compounds are an important part of organic chemistry due to their presence in bioactive compounds .
- Methods of Application : The copper source was [Cu(MeCN) 4]PF 6 and bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (L1) was the chiral ligand selected for further reactions . The effect of substituents on unsaturated carboxylic acids was investigated .
- Results or Outcomes : Most of the substrates with either electron-withdrawing or donating group gave good results .
2. Environmental Applications of Bismuth Vanadate
- Application Summary : Although the main focus of the review was on water treatment, the photocatalytic process of BiVO 4 is also effective for other environmental applications, including disinfection and antibacterial activity .
- Methods of Application : The application of BiVO 4 photocatalytic activity in water treatment is discussed; the degradation of dye molecules and actual organic pollutants in the photocatalytic system under visible light irradiation is explained .
- Results or Outcomes : The review suggests that the photocatalytic process using semiconductors like BiVO 4 is a promising method in removing aqueous pollutants .
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, environmental impact, etc. Safety measures and proper handling procedures are also detailed.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I could provide more detailed information.
properties
IUPAC Name |
(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCBUXURHZPQL-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350831 | |
Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | |
CAS RN |
132098-54-5, 131833-91-5 | |
Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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